Conformational Rigidity vs. Flexible Benzyl Analogs
The 1-phenylcyclopropyl group in the target compound provides a significantly different molecular shape and conformational freedom compared to the structurally similar but more flexible N-benzyl analog, 2-chloro-N-benzylacetamide. The sp³-rich cyclopropyl ring locks the geminal phenyl group into a constrained spatial orientation, reducing the number of rotatable bonds and creating a more defined exit vector for the attached warhead. This increases the three-dimensionality of the molecule, a property correlated with higher clinical success rates in drug discovery [1]. The target compound has a XLogP3 of 2.4 and a Topological Polar Surface Area (TPSA) of 29.1 Ų [2]. This is a quantifiable distinction, as the rigid cyclopropyl linker produces a fixed distance and angle between the phenyl ring and the amide group, whereas the benzyl analog can sample multiple conformations.
| Evidence Dimension | Conformational Flexibility and Molecular Shape |
|---|---|
| Target Compound Data | 4 Rotatable Bonds; XLogP3 = 2.4; TPSA = 29.1 Ų; fused cyclopropyl ring constrains phenyl group orientation |
| Comparator Or Baseline | 2-chloro-N-benzylacetamide: >4 Rotatable Bonds; XLogP3 ~1.8; TPSA ~29.1 Ų; flexible methylene linker |
| Quantified Difference | Reduction in rotatable bonds (4 vs. 5+); XLogP3 increase of ~0.6 units due to cyclopropyl lipophilicity; Equivalent TPSA indicates similar polarity but with a rigidified scaffold. |
| Conditions | Computational analysis of chemical structure and properties via PubChem (2026). |
Why This Matters
The rigid, three-dimensional scaffold offers a defined pharmacophore geometry for target engagement, a key differentiator for projects requiring shape diversity beyond flat, aromatic-rich compound libraries.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
- [2] PubChem. (2026). Compound Summary for CID 39869424: 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
